molecular formula C12H17N3O2 B2482169 N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide CAS No. 1787918-93-7

N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide

Cat. No. B2482169
CAS RN: 1787918-93-7
M. Wt: 235.287
InChI Key: CJWSRZLHHWDCFX-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the oxazole family and has been found to have a range of interesting properties, including its ability to interact with biological systems. In

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide is not fully understood, but it is believed to involve its ability to interact with biological molecules such as proteins and nucleic acids. This compound has been found to have a high affinity for certain metal ions, which may play a role in its biological activity.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide has been found to have a range of biochemical and physiological effects. In addition to its ability to act as a fluorescent probe for metal ions, this compound has been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide in lab experiments is its ability to act as a sensitive and selective fluorescent probe for metal ions. This makes it a potentially useful tool for studying metal ion interactions in biological systems. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide. One area of interest is its potential use in the treatment of cancer. Further research is needed to determine its efficacy as a therapeutic agent and to identify potential side effects. Another area of interest is its use as a fluorescent probe for metal ions. Future research could focus on developing new derivatives of this compound with enhanced fluorescent properties or on exploring its potential use in other applications such as environmental monitoring or drug discovery.

Synthesis Methods

The synthesis method for N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide involves the reaction of 3,5-diethyl-4-hydroxy-2-oxazolecarboxylic acid with N-(cyanomethyl)-N-methylacetamide in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve a high yield of the desired product.

Scientific Research Applications

N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide has been studied for its potential use in a range of scientific research applications. One area of interest is its ability to act as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of certain metal ions, making it a potentially useful tool for studying metal ion interactions in biological systems.

properties

IUPAC Name

N-(cyanomethyl)-2-(3,5-diethyl-1,2-oxazol-4-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-4-10-9(11(5-2)17-14-10)8-12(16)15(3)7-6-13/h4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWSRZLHHWDCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CC)CC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(Cyanomethyl)-2-(diethyl-1,2-oxazol-4-yl)-n-methylacetamide

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